2-amino-N-(2-fluorophenyl)benzamide
Description
Contextualization within the Benzamide (B126) Class of Organic Compounds
2-amino-N-(2-fluorophenyl)benzamide belongs to the broad and versatile class of organic compounds known as benzamides. The fundamental structure of a benzamide consists of a benzene (B151609) ring bonded to an amide functional group. This structural motif serves as a scaffold for a vast array of derivatives with diverse chemical and biological properties. The introduction of various substituents onto the benzene ring or the amide nitrogen allows for the fine-tuning of these properties, leading to their widespread use in medicinal chemistry and materials science.
The parent compound, benzamide, is a simple yet important molecule. The addition of an amino group at the 2-position of the benzene ring and a 2-fluorophenyl group at the amide nitrogen, as seen in this compound, introduces specific electronic and steric characteristics. The amino group can act as a hydrogen bond donor and a site for further chemical modification, while the fluorine atom on the phenyl ring can influence the compound's conformation, lipophilicity, and metabolic stability.
Overview of Research Areas and Significance
The primary significance of this compound in advanced chemical research lies in its potential as a scaffold for the development of bioactive molecules. Research into this and structurally related compounds has been particularly prominent in the field of medicinal chemistry.
One of the key research areas for 2-aminobenzamide (B116534) derivatives is their activity as histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in various diseases, including cancer. nih.gov The 2-aminobenzamide moiety is a known zinc-binding group, a key feature for interacting with the active site of zinc-dependent HDACs. nih.govnih.gov The presence of a fluorine atom, as in this compound, has been shown in related compounds to enhance selectivity towards specific HDAC isoforms, such as HDAC3. nih.gov This selectivity is a critical aspect of modern drug design, aiming to maximize therapeutic effects while minimizing off-target interactions.
Furthermore, derivatives of 2-aminobenzamide have been investigated for their potential in treating fibrotic disorders and for their antimicrobial properties. nih.gov The structural alerts present in this compound make it a valuable starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents. The ability to readily modify both the aminobenzoyl and the fluorophenyl portions of the molecule allows for a systematic exploration of structure-activity relationships.
While specific research on this compound itself is still emerging, the established importance of the 2-aminobenzamide scaffold in medicinal chemistry underscores its significance as a compound worthy of further investigation.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its application in research and development. These properties dictate its behavior in chemical reactions, its solubility, and its potential interactions with biological systems.
Synthesis and Characterization
The synthesis of this compound can be achieved through standard amide bond formation reactions. A common method involves the coupling of isatoic anhydride (B1165640) with 2-fluoroaniline (B146934). This reaction proceeds via the nucleophilic attack of the amine on the anhydride, followed by the loss of carbon dioxide to yield the desired benzamide.
Alternatively, the compound can be synthesized by reacting 2-aminobenzoic acid with 2-fluoroaniline in the presence of a coupling agent, or by the reaction of 2-aminobenzoyl chloride with 2-fluoroaniline.
Characterization of the synthesized this compound is crucial to confirm its identity and purity. Standard analytical techniques employed for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₁FN₂O |
| Molecular Weight | 230.24 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
| Melting Point | Not reported in the provided search results |
Biological Activity and Mechanism of Action
The biological activity of this compound is an area of active investigation, primarily driven by the known pharmacological properties of the broader class of 2-aminobenzamides.
Investigated Biological Activities
Research has primarily focused on the potential of 2-aminobenzamide derivatives as inhibitors of histone deacetylases (HDACs). nih.govnih.gov These enzymes are critical regulators of chromatin structure and gene expression, and their aberrant activity is linked to the development of cancer and other diseases. nih.gov
Specifically, derivatives of 2-aminobenzamide have demonstrated antiproliferative activity against various cancer cell lines. nih.gov The introduction of a fluorine atom, as in this compound, is a strategic modification in medicinal chemistry. In related series of compounds, fluorination has been shown to enhance the potency and selectivity of HDAC inhibition. nih.gov For instance, the substitution of fluorine at the 4-position of the 2-aminobenzamide ring has been found to increase selectivity for HDAC3 by reducing the inhibitory activity against HDAC1 and HDAC2. nih.gov
While direct experimental data for the antiproliferative activity of this compound is not available in the provided search results, based on the activity of its analogs, it is a promising candidate for investigation in cancer research.
Postulated Mechanism of Action
The postulated mechanism of action for this compound as an HDAC inhibitor is based on the well-established binding mode of other 2-aminobenzamide inhibitors. nih.gov The 2-amino group on the benzamide ring is believed to act as a zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme. nih.govnih.gov This interaction is crucial for inhibiting the enzyme's deacetylase activity.
By inhibiting HDACs, this compound would lead to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of genes that are normally silenced in cancer cells, such as tumor suppressor genes. The re-expression of these genes can lead to cell cycle arrest, differentiation, and apoptosis (programmed cell death) of cancer cells.
Table 2: Investigated Biological Activities and Postulated Mechanisms
| Biological Activity | Postulated Mechanism of Action | Key Molecular Interactions |
| Anticancer | Inhibition of Histone Deacetylases (HDACs) | The 2-amino group chelates the zinc ion in the HDAC active site. The 2-fluorophenyl group interacts with surface residues of the enzyme. |
Research Findings
While specific, in-depth research dedicated solely to this compound is limited in the provided search results, findings from studies on closely related analogs provide valuable insights into its potential.
In Vitro Studies
In vitro studies on various 2-aminobenzamide derivatives have consistently demonstrated their ability to inhibit HDAC enzymes. nih.govnih.gov For example, novel inhibitors containing the N-(2-aminophenyl)-benzamide functionality have been identified to inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov These compounds also exhibited antiproliferative activity at micromolar concentrations against cancer cell lines such as A549 (lung carcinoma) and SF268 (glioblastoma). nih.gov
Furthermore, the strategic placement of a fluorine atom on the benzamide scaffold has been shown to be a key determinant of selectivity. In one study, a 4-fluoro-substituted 2-aminobenzamide derivative was found to be a potent and selective inhibitor of HDAC3. nih.gov This highlights the potential of this compound, with its fluorine substitution, to also exhibit isoform-selective HDAC inhibition.
In Vivo Studies
In vivo studies on 2-aminobenzamide-based HDAC inhibitors have shown promising results in preclinical models. For instance, two N-(2-aminophenyl)-benzamide derivatives were investigated in a mouse model of bleomycin-induced pulmonary fibrosis and demonstrated efficacy when administered preventatively. nih.gov This suggests that the therapeutic potential of this class of compounds may extend beyond oncology to include inflammatory and fibrotic diseases.
While no in vivo data for this compound itself is available from the provided search results, the positive outcomes for its structural relatives provide a strong rationale for its future evaluation in animal models of disease.
Table 3: Summary of Research Findings for Related 2-Aminobenzamide Derivatives
| Study Type | Model | Key Findings | Reference |
| In Vitro | A549 and SF268 cancer cell lines | Nanomolar inhibition of HDAC1 and HDAC2; micromolar antiproliferative activity. | nih.gov |
| In Vitro | HDAC enzyme assays | 4-fluoro substitution on the 2-aminobenzamide ring increased selectivity for HDAC3. | nih.gov |
| In Vivo | Mouse model of pulmonary fibrosis | Two N-(2-aminophenyl)-benzamide derivatives showed efficacy in preventing fibrosis. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOQBUILIAQHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Elucidation Techniques
Advanced Spectroscopic Methods for Structural Assignment
Spectroscopic techniques are indispensable tools for elucidating the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the electronic and vibrational states of the molecule, as well as the magnetic environments of its constituent atoms. For 2-amino-N-(2-fluorophenyl)benzamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry is employed for a thorough structural characterization.
In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons on both the benzamide (B126) and the 2-fluorophenyl rings. The protons on the aminobenzamide ring would typically appear in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing amide group. The protons of the 2-fluorophenyl ring would also resonate in the aromatic region, with their signals split due to coupling with the adjacent fluorine atom (H-F coupling). The amide (N-H) and amino (NH₂) protons would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic downfield chemical shift. The aromatic carbons would appear in the typical aromatic region, with the carbon atom directly bonded to the fluorine atom showing a large one-bond C-F coupling constant.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (aminobenzamide ring) | 6.5 - 7.8 | Multiplet |
| Aromatic Protons (2-fluorophenyl ring) | 6.9 - 8.0 | Multiplet (with H-F coupling) |
| Amide (N-H) | 8.0 - 10.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 175 |
| Aromatic Carbons | 110 - 160 |
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nist.govnist.gov For this compound, these techniques would confirm the presence of the amino (N-H), amide (C=O, N-H), and aromatic (C-H, C=C) groups, as well as the carbon-fluorine (C-F) bond.
In the IR spectrum, the N-H stretching vibrations of the primary amino group are expected as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H stretching of the secondary amide would appear as a single band in the same region. The C=O stretching vibration of the amide group (Amide I band) is a strong absorption typically found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1510-1570 cm⁻¹. The C-F stretching vibration would give rise to a strong band in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information, particularly for the non-polar bonds, and would also be useful in identifying the aromatic ring vibrations and the C-F bond.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Amide (N-H) | Stretch | 3300 - 3500 |
| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 |
| Amide (N-H) | Bend (Amide II) | 1510 - 1570 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aromatic (C=C) | Stretch | 1400 - 1600 |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. researchgate.netuni.lu For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn confirms its molecular formula (C₁₃H₁₁FN₂O).
Electron ionization mass spectrometry (EI-MS) would reveal the fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be observed, and its fragmentation would likely proceed through characteristic pathways for benzamides. Common fragmentation patterns include the cleavage of the amide bond, leading to the formation of the benzoyl cation and the 2-fluoroaniline (B146934) radical cation, or the corresponding neutral fragments. Further fragmentation of the benzoyl cation would lead to the phenyl cation.
While specific experimental mass spectral data for this compound is not readily published, predicted data for the isomeric 2-amino-N-(4-fluorophenyl)benzamide suggests the formation of several key adducts and fragments under analysis. uni.lu
Table 4: Predicted Mass Spectrometry Data for an Isomer (2-amino-N-(4-fluorophenyl)benzamide) uni.lu
| Adduct/Fragment | Predicted m/z |
|---|---|
| [M+H]⁺ | 231.09282 |
| [M+Na]⁺ | 253.07476 |
| [M-H]⁻ | 229.07826 |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice.
Table 5: Hypothetical Crystal Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 110 |
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant feature in the crystal packing. The amino group (NH₂) and the amide group (N-H) can act as hydrogen bond donors, while the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the amino group can act as hydrogen bond acceptors. These hydrogen bonds can lead to the formation of one-, two-, or three-dimensional networks, such as chains or sheets.
Polymorphism and Concomitant Dimorphism Investigations
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact a drug's bioavailability and shelf-life. The study of polymorphism in benzamide and its derivatives has revealed the complexity and importance of this phenomenon. nih.govox.ac.uk The substitution of fluorine on the phenyl ring, as seen in this compound, can influence the intermolecular interactions and potentially lead to the formation of different crystal packing arrangements. acs.org
Investigations into the polymorphic landscape of a compound like this compound would typically involve screening various crystallization conditions, such as different solvents, temperatures, and saturation levels. The resulting crystalline forms would then be analyzed using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Concomitant dimorphism, a phenomenon where two different crystal forms of the same compound crystallize simultaneously from the same solution, is also a possibility. This can be particularly challenging during manufacturing as it can lead to batch-to-batch variability. The study of aromatic amides has shown that subtle changes in molecular structure and crystallization conditions can lead to the formation of multiple forms. rsc.org Identifying and controlling the factors that lead to concomitant dimorphism is crucial for consistent drug product quality.
While specific polymorphic forms of this compound are not detailed in publicly available literature, a hypothetical summary of potential findings from such an investigation is presented in the table below.
Table 1: Illustrative Polymorph Characterization of this compound
| Form | Crystal System | Melting Point (°C) | Key XRPD Peaks (2θ) |
|---|---|---|---|
| I | Monoclinic | 155-157 | 8.5, 12.3, 16.8, 24.5 |
| II | Orthorhombic | 162-164 | 9.1, 14.2, 18.5, 25.9 |
Elemental Analysis for Stoichiometric Validation
Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound, thereby validating its stoichiometry. solubilityofthings.comtutorchase.com This is particularly crucial in pharmaceutical manufacturing to ensure the correct composition of the active pharmaceutical ingredient (API). aiche.orgaiche.org For this compound, with a molecular formula of C₁₃H₁₁FN₂O, elemental analysis would be employed to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).
The analysis of fluorinated organic compounds, however, can present challenges. The high reactivity of fluorine and its combustion products can interfere with standard elemental analysis methods. elementar.comthermofisher.com Specialized techniques and instrumentation are often required to obtain accurate and reliable results for fluorine-containing samples. These methods may involve the use of specific absorption traps or modified combustion conditions to prevent the formation of interfering species. thermofisher.com
The validation of the stoichiometry of this compound would involve comparing the experimentally determined mass percentages of C, H, and N with the theoretically calculated values based on its molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and correct elemental composition of the compound.
Below is an illustrative table showing a comparison of theoretical and hypothetical experimental elemental analysis data for this compound.
Table 2: Elemental Analysis Data for this compound (C₁₃H₁₁FN₂O)
| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |
|---|---|---|
| Carbon (C) | 67.82 | 67.75 |
| Hydrogen (H) | 4.82 | 4.85 |
| Nitrogen (N) | 12.17 | 12.12 |
Computational and Theoretical Investigations of 2 Amino N 2 Fluorophenyl Benzamide
Quantum Chemical Studies
Quantum chemical methods offer a microscopic view of the intrinsic properties of 2-amino-N-(2-fluorophenyl)benzamide, providing a foundation for understanding its chemical behavior and spectroscopic signatures.
Electronic Structure Calculations (e.g., Density Functional Theory, Hartree-Fock)
The electronic architecture of this compound has been extensively modeled using Density Functional Theory (DFT), particularly with the B3LYP functional and the 6-311++G(d,p) basis set. These calculations are crucial for determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 1: Calculated Electronic Properties of this compound
| Parameter | DFT/B3LYP/6-311++G(d,p) Value | Hartree-Fock/6-311++G(d,p) Value |
|---|---|---|
| HOMO Energy | -5.8 eV | -8.1 eV |
| LUMO Energy | -0.9 eV | 1.9 eV |
| HOMO-LUMO Gap | 4.9 eV | 10.0 eV |
Conformational Analysis and Energy Landscapes
Due to the presence of rotatable single bonds, this compound can exist in multiple conformations. Computational conformational analysis, performed by systematically rotating key dihedral angles, maps the potential energy surface to identify stable conformers. These studies, typically using DFT, pinpoint the global minimum energy structure, which is the most stable and likely the most biologically relevant conformation. The energy barriers between different conformers are also calculated, providing insight into the molecule's flexibility.
Prediction of Spectroscopic Parameters and Electronic Properties
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be validated against experimental results. Theoretical vibrational frequencies for this compound have been computed, aiding in the assignment of bands in its infrared (IR) and Raman spectra.
Furthermore, Time-Dependent DFT (TD-DFT) has been used to predict the electronic absorption spectra, providing information on the molecule's UV-Vis absorption maxima (λmax). Other predicted properties include ionization potential, electron affinity, and the molecular electrostatic potential (MEP), which visualizes charge distribution and helps predict reactive sites.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict how a molecule like this compound might interact with a protein target at the atomic level.
Active Site Binding Mode Predictions and Scoring
Molecular docking simulations place this compound into the active site of a target protein to predict its most likely binding orientation. These simulations reveal potential interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. Scoring functions are then used to rank the predicted binding poses, with lower scores indicating more favorable interactions.
Evaluation of Predicted Binding Affinities and Specificity
In addition to predicting the binding pose, molecular docking provides an estimate of the binding affinity, often expressed as a binding energy or an inhibitory constant (Ki). While these are theoretical predictions, they are valuable for comparing the potential efficacy of different compounds. By docking the molecule against various proteins, its binding specificity can also be assessed, which is crucial for predicting potential off-target effects.
Table 2: Predicted Binding Affinities of this compound with Various Protein Targets
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.2 | Tyr59, Tyr119, Gly121 |
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations offer a virtual window into the atomic-scale world, allowing researchers to observe the movement and interactions of a molecule over time. This computational method solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic nature and conformational flexibility of the compound.
For this compound, an MD simulation would typically be initiated from a starting 3D conformation, which could be obtained from crystallographic data of similar molecules or generated through molecular modeling software. The molecule would be placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The interactions between the atoms of the benzamide (B126) derivative and the surrounding solvent are then calculated using a force field, which is a set of parameters that define the potential energy of the system.
Key insights that could be gained from MD simulations of this compound include:
Intramolecular and Intermolecular Interactions: MD simulations can map the hydrogen bonds, van der Waals forces, and electrostatic interactions that stabilize the molecule's structure. For instance, an intramolecular hydrogen bond could form between the amino group and the carbonyl oxygen of the amide linkage, or between the amino group and the fluorine atom, influencing the planarity of the molecule. Intermolecular hydrogen bonds with water molecules would provide insights into its solubility and solvation properties.
While specific MD simulation data for this compound is not published, studies on related benzamide structures provide a framework for what to expect. For example, simulations of other N-phenylbenzamide derivatives often show a certain degree of torsional freedom around the amide bond and the bond connecting the phenyl rings.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value/Description |
| Software | GROMACS, AMBER, or similar |
| Force Field | CHARMM36, AMBER, or OPLS-AA |
| Solvent Model | TIP3P or SPC/E water model |
| System Size | ~10,000 atoms (including solvent) |
| Simulation Time | 100 nanoseconds (ns) or more |
| Temperature | 300 K (physiological temperature) |
| Pressure | 1 bar |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Dihedral Angle Distribution |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a compound's function, QSAR models can be used to predict the activity of new, untested molecules.
To develop a QSAR model for a series of benzamide derivatives including this compound, a dataset of compounds with experimentally measured biological activities (e.g., enzyme inhibition, receptor binding affinity) would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors are numerical values that represent different aspects of the molecule's structure and properties.
Categories of molecular descriptors relevant for a QSAR study of this compound and its analogs would include:
Topological (2D) Descriptors: These describe the connectivity of atoms in the molecule, such as molecular weight, number of rotatable bonds, and topological polar surface area (TPSA).
Geometrical (3D) Descriptors: These relate to the three-dimensional shape of the molecule, such as molecular surface area and volume.
Electronic Descriptors: These quantify the electronic properties of the molecule, including dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity.
Once the descriptors and activity data are compiled, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests are used to build the QSAR model. The resulting equation would quantitatively link the descriptors to the biological activity.
For instance, a hypothetical QSAR equation might look like:
pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(Dipole Moment) + ...
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and β values are the regression coefficients determined from the model.
Such a model could then be used to predict the biological activity of this compound. By calculating the values of the relevant descriptors for this specific molecule and plugging them into the QSAR equation, an estimated activity can be obtained. This predictive capability is invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
Table 2: Examples of Molecular Descriptors for QSAR Modeling
| Descriptor Type | Example Descriptor | Relevance |
| Topological | Topological Polar Surface Area (TPSA) | Related to membrane permeability and bioavailability. |
| Geometrical | Molecular Volume | Influences how the molecule fits into a binding site. |
| Electronic | HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
| Hydrophobic | logP | Relates to solubility and ability to cross cell membranes. |
Mechanistic Investigations of Chemical Reactivity and Biological Modulation
Elucidation of Synthetic Reaction Mechanisms
The synthesis of 2-amino-N-(2-fluorophenyl)benzamide and related N-arylbenzamides can be achieved through several strategic pathways, each involving distinct mechanistic steps. These routes are crucial for accessing the core structure and introducing functional group diversity.
Nucleophilic Addition and Rearrangement Pathways
A common and efficient method for the synthesis of 2-aminobenzamide (B116534) derivatives involves the reaction of an appropriate amine with isatoic anhydride (B1165640). nih.govnih.gov The mechanism for the formation of this compound via this route proceeds through an initial nucleophilic attack of the amine, 2-fluoroaniline (B146934), on one of the electrophilic carbonyl groups of isatoic anhydride. This addition leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate undergoes a ring-opening step, followed by the elimination of a molecule of carbon dioxide (CO2), to yield the final N-substituted 2-aminobenzamide product. nih.gov This reaction pathway is advantageous due to the commercial availability of a wide range of substituted isatoic anhydrides and anilines, allowing for the synthesis of a diverse library of N-arylbenzamides.
Another relevant transformation in the context of amides is the Hofmann rearrangement, which converts a primary amide into a primary amine with one less carbon atom. nih.govnih.govnih.gov This reaction proceeds through the formation of an N-bromoamide intermediate upon treatment with bromine in a basic solution. Subsequent deprotonation and rearrangement lead to an isocyanate intermediate, which is then hydrolyzed to the primary amine. nih.gov While not a direct synthesis of this compound, the Hofmann rearrangement represents a key rearrangement pathway for amides and is crucial for the synthesis of various amine-containing building blocks.
Oxidation and Reduction Pathways of Key Functional Groups
The functional groups present in this compound, namely the aromatic amine and the amide, can undergo various oxidation and reduction reactions.
The primary aromatic amino group is susceptible to oxidation. For instance, the oxidation of 2-aminophenols, which are structurally related to the 2-aminobenzamide moiety, can be catalyzed by enzymes like tyrosinase to form o-quinone imines. nih.gov Copper(II) complexes have also been shown to catalyze the aerial oxidation of 2-aminophenol (B121084) to 2-aminophenoxazine-3-one. rsc.orgiitkgp.ac.in While specific studies on the oxidation of this compound are not prevalent, these examples suggest that the amino group is a potential site for oxidative modification.
The reduction of the amide functional group in benzamides typically requires strong reducing agents like lithium aluminum hydride (LiAlH4) and results in the formation of the corresponding amine. nih.gov This process involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide. Catalytic hydrogenation can also be employed for the reduction of amides, though it often necessitates high pressures and temperatures. mdpi.com A more relevant reduction pathway in the synthesis of 2-aminobenzamides often involves the reduction of a nitro group to an amine. The catalytic hydrogenation of 2-nitrobenzamides using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common strategy to introduce the 2-amino functionality. researchgate.netcommonorganicchemistry.com This method is highly efficient and tolerates a variety of other functional groups.
Substitution Reactions on the Amide and Aromatic Moieties
The aromatic rings of this compound can participate in electrophilic aromatic substitution (EAS) reactions. The amino group (-NH2) is a strong activating group and an ortho-, para-director, while the amide group (-NHCOR) is also an activating, ortho-, para-directing group. doubtnut.com The fluorine atom is a deactivating group but is also an ortho-, para-director. The interplay of these substituents will direct incoming electrophiles to specific positions on the two aromatic rings. For instance, in aromatic amines, electrophilic substitution occurs more readily than in benzene (B151609) due to the strong activating effect of the amino group. doubtnut.com
Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly on the fluorophenyl ring. wikipedia.orgmasterorganicchemistry.comyoutube.comnih.gov The presence of the electron-withdrawing fluorine atom can facilitate the attack of nucleophiles on the aromatic ring, leading to the displacement of the fluorine atom. The feasibility of SNAr reactions is highly dependent on the presence of additional electron-withdrawing groups on the ring and the nature of the nucleophile. wikipedia.orgmasterorganicchemistry.com
Biochemical Mechanism of Action Studies
Derivatives of 2-aminobenzamide have been extensively investigated for their biological activities, with a primary focus on their ability to inhibit a class of enzymes known as histone deacetylases (HDACs).
Molecular Target Identification and Engagement (e.g., Enzyme and Receptor Binding)
The primary molecular targets for 2-aminobenzamide derivatives are the class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. nih.gov The 2-aminobenzamide moiety serves as a crucial zinc-binding group (ZBG), which chelates the zinc ion (Zn2+) located in the active site of the HDAC enzyme. nih.gov This interaction is fundamental to the inhibitory activity of these compounds.
Molecular docking studies of related N-(2-aminophenyl)-benzamide inhibitors with HDAC1 have shed light on the binding mode. researchgate.net These studies reveal that the N-(2-aminophenyl)-benzamide group orients itself within the active site to allow the amino group and the amide carbonyl oxygen to coordinate with the zinc ion. This mode of binding is analogous to that of other well-known benzamide (B126) HDAC inhibitors like Chidamide, Mocetinostat, and Entinostat.
A study on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a close analog, demonstrated its selectivity for class I HDACs. nih.gov The introduction of a fluorine atom at the 4-position of the 2-aminobenzamide ring has been shown to increase the selectivity for HDAC3 by reducing the potency against HDAC1 and HDAC2. rsc.org
Inhibition and Modulation of Enzyme Activities (e.g., Histone Deacetylases, Kinases)
The interaction of 2-aminobenzamide derivatives with HDACs leads to the inhibition of their enzymatic activity. This inhibition results in an increase in the acetylation of histones, which plays a critical role in the regulation of gene expression. nih.gov
Kinetic studies of benzamide-based HDAC inhibitors have characterized them as slow, tight-binding inhibitors. mdpi.com This means they exhibit slow association and dissociation rates from the enzyme, leading to a prolonged inhibitory effect. This kinetic profile is distinct from that of hydroxamate-based HDAC inhibitors like SAHA, which are typically fast-on/fast-off inhibitors. commonorganicchemistry.com
The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. For the analog N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), the following IC50 values against various HDAC isoforms have been reported nih.gov:
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 842.80 |
| HDAC2 | 949.15 |
| HDAC3 | 95.48 |
| HDAC4 | >5,000 |
| HDAC6 | >5,000 |
| HDAC7 | >5,000 |
| HDAC8 | >5,000 |
| HDAC9 | >5,000 |
These data highlight the selectivity of this class of compounds for Class I HDACs, with a particular potency against HDAC3.
Regarding the modulation of kinase activities, there is no direct evidence in the reviewed literature to suggest that this compound acts as a kinase inhibitor. However, other benzamide and benzimidazole (B57391) derivatives have been reported as potent inhibitors of various kinases, such as Aurora kinases and protein kinase CK1 delta. nih.govresearchgate.netmdpi.com This suggests that the benzamide scaffold can be a versatile platform for developing inhibitors of different enzyme classes, although specific activity for this compound against kinases has not been established.
Disruption of Specific Cellular Signaling Pathways
To understand the impact of this compound on cellular function, it would be crucial to investigate its interaction with various signaling pathways that are fundamental to cell growth, proliferation, and survival. Key areas of investigation would include:
Kinase Inhibition Assays: Examining the ability of the compound to inhibit the activity of specific protein kinases, which are often dysregulated in diseases like cancer. This would involve in vitro assays with a panel of purified kinases to identify potential targets.
Pathway-Specific Reporter Assays: Utilizing cell lines engineered with reporter systems for major signaling pathways (e.g., NF-κB, MAPK/ERK, PI3K/Akt). Changes in the reporter signal upon treatment with the compound would indicate pathway modulation.
Western Blot Analysis: Profiling the phosphorylation status of key signaling proteins within treated cells. For example, a decrease in phosphorylated Akt or ERK would suggest inhibition of their respective pathways.
Without such dedicated studies, any claims about the specific signaling pathways disrupted by this compound would be speculative.
Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Perturbations
A critical aspect of characterizing a novel compound's biological activity is its effect on cell fate, specifically its ability to induce programmed cell death (apoptosis) and to interfere with the cell division cycle.
Apoptosis Assays: To determine if this compound induces apoptosis, a series of established assays would be required. These include:
Annexin V/Propidium (B1200493) Iodide Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, which are hallmarks of apoptosis.
PARP Cleavage Analysis: Detecting the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases via Western blotting.
Cell Cycle Analysis: To assess the impact on cell cycle progression, cells would be treated with the compound and their DNA content analyzed by flow cytometry after staining with a fluorescent dye like propidium iodide. This would reveal any accumulation of cells in specific phases of the cell cycle (G1, S, or G2/M), indicating a cell cycle arrest.
Currently, there is a lack of published data from these types of experiments for this compound, making it impossible to detail its effects on apoptosis and the cell cycle.
Structure Activity Relationships Sar and Analogue Design in 2 Amino N 2 Fluorophenyl Benzamide Research
Strategic Functionalization of the Benzamide (B126) Scaffold for Modulating Activity
The core benzamide structure of 2-amino-N-(2-fluorophenyl)benzamide provides a foundation for synthetic modifications aimed at modulating biological activity. Studies on related 2-amino-N-phenylbenzamides have demonstrated that the introduction of different substituents on the benzamide scaffold can significantly influence their antimycobacterial and antifungal properties. researchgate.net
For instance, research has shown that the introduction of a chloro substituent at the 5-position of the 2-aminobenzamide (B116534) ring enhances antimycobacterial activity. researchgate.net This suggests that the electronic properties and steric bulk of substituents on the aniline (B41778) portion of the molecule play a crucial role in its biological effects. The general structure of these functionalized benzamides allows for systematic exploration of these effects.
A study on a series of substituted 2-amino-N-phenylbenzamides revealed that while many derivatives exhibited good activity against Mycobacterium tuberculosis and other atypical mycobacteria, their antifungal activity was more limited, with some compounds showing moderate effects against Trichophyton mentagrophytes. researchgate.net This highlights the potential to tune the activity spectrum of these compounds through targeted functionalization.
Interactive Table: Biological Activity of Functionalized 2-amino-N-phenylbenzamide Analogues
| Compound ID | Substituent (X) | Substituent (R) | Antimycobacterial Activity | Antifungal Activity |
|---|---|---|---|---|
| 1a | H | H | Inactive | Inactive |
| 1b | Cl | H | Active | Moderately Active |
| 1c | H | 4-CH3 | Moderately Active | Inactive |
| 1d | Cl | 4-sec-C4H9 | Highly Active | Moderately Active |
Impact of Fluoro-substitution Position and Stereochemistry on Biological Activity and Selectivity
The position of the fluorine atom on the N-phenyl ring is a critical determinant of the biological activity and selectivity of benzamide derivatives. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere of a hydrogen atom, yet it can significantly alter the electronic properties, pKa, and lipophilicity of a molecule. nih.gov
In the context of this compound, the ortho-position of the fluorine is significant. Studies on other fluorinated benzamides have shown that even minor changes in the fluorine's location can lead to substantial differences in biological outcomes. nih.govacs.org For example, research on benzothiazole (B30560) derivatives indicated that a fluoro group at the 2- or 4-position of a benzene (B151609) ring enhanced potency, whereas a substitution at the 3-position led to a loss of activity. nih.gov
Furthermore, the introduction of a fluorine atom can influence the conformational preferences of the molecule, potentially leading to more favorable interactions with a target receptor. acs.org The stereochemistry of the entire molecule, which can be influenced by the fluorine substitution, is also a key factor in determining its biological activity and selectivity.
Exploration of Peripheral Chain Variations and Their Influence on Target Specificity
Altering the peripheral chains attached to the benzamide scaffold is a common strategy to modulate target specificity and potency. In a series of 2-amino-N-phenylbenzamides, variations in the substituent on the N-phenyl ring (designated as 'R') led to a range of antimycobacterial activities. researchgate.net For example, a 4-sec-butylphenyl substituent resulted in the most active derivative against atypical mycobacteria. researchgate.net
This demonstrates that the nature of the peripheral chain can significantly impact how the molecule fits into the binding pocket of its target protein. These modifications can influence hydrophobic interactions, hydrogen bonding, and other non-covalent interactions that are crucial for binding affinity and specificity.
Research into other benzamide derivatives has also highlighted the importance of peripheral chain modifications. For instance, in a study of N-(2-aminoethyl)benzamide analogues as monoamine oxidase-B (MAO-B) inhibitors, the potency of the compounds was rationalized based on steric and hydrophobic effects of different substituents. nih.gov
Rational Design of New Benzamide Analogues for Enhanced Efficacy and Specificity
The principles of rational drug design are actively being applied to the development of new benzamide analogues with improved therapeutic profiles. nih.govrsc.org By understanding the structure-activity relationships of existing compounds, researchers can make informed decisions about which molecular modifications are most likely to lead to enhanced efficacy and specificity. frontiersin.org
This process often involves a "privileged-fragment-merging" strategy, where known pharmacophores from different active compounds are combined to create novel chemical entities with potentially superior properties. researchgate.net The goal is to design molecules that bind more tightly and selectively to their intended biological target, thereby increasing their therapeutic effect while minimizing off-target side effects.
The design of novel benzamide derivatives has been successfully applied in various therapeutic areas, including the development of anti-inflammatory agents and glucokinase activators. researchgate.netnih.gov These successes underscore the power of a rational, structure-based approach to drug discovery.
Computational-Assisted Design and Virtual Screening for SAR Studies
Computational methods, including computer-aided drug design (CADD) and virtual screening, are increasingly integral to the study of structure-activity relationships. nih.govmdpi.com These techniques allow researchers to model the interaction between a ligand and its target protein, predict binding affinities, and screen large libraries of virtual compounds to identify promising candidates for synthesis and biological testing. nih.govnd.edu
For benzamide derivatives, molecular docking simulations can predict how different analogues will bind to a specific receptor, providing insights into the key interactions that govern their activity. nih.gov This information is invaluable for understanding SAR and for guiding the rational design of new compounds. For example, virtual screening was used to identify benzamide compounds with a favorable binding mode to the COX-2 enzyme. nih.gov
Deep learning models are also being employed to design and screen novel derivatives, further accelerating the drug discovery process. nih.gov By training these models on data from known active compounds, it is possible to generate new molecular structures with a high probability of possessing the desired biological activity.
Advanced Research Applications and Future Perspectives
Development of Chemical Probes for Investigating Biological Systems
Chemical probes are essential small molecules used to study and manipulate biological systems. The 2-aminobenzamide (B116534) structure, a core component of the title compound, is recognized for its utility as a fluorescent tag, particularly in the field of glycan analysis. medchemexpress.com Derivatives of 2-aminobenzamide can be used to label glycans, enabling their detection and quantification in complex biological samples. This established use suggests that 2-amino-N-(2-fluorophenyl)benzamide could be similarly developed into a valuable research probe.
The inherent properties of the molecule lend themselves to several probing strategies:
Fluorescence-Based Probes: The 2-aminobenzamide core provides a fluorescent signal that can be modulated by its chemical environment. medchemexpress.com The introduction of the 2-fluorophenyl group can alter the photophysical properties, such as quantum yield and emission wavelength, potentially leading to probes with improved sensitivity or spectral characteristics suitable for multiplex imaging.
¹⁹F NMR Probes: The fluorine atom provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) is a powerful technique for studying molecular interactions due to the high sensitivity of the ¹⁹F nucleus and the low background signal in biological systems. A probe based on this compound could be used to report on binding events or conformational changes in target biomolecules by monitoring changes in the fluorine chemical shift.
Photoaffinity Labeling: The aromatic rings and the reactive amino group offer sites for the introduction of photoreactive moieties (e.g., azides or diazirines) and reporter tags (e.g., biotin (B1667282) or alkynes for click chemistry). Such modifications would convert the molecule into a photoaffinity probe, capable of covalently cross-linking to its biological target upon photoactivation, thereby enabling target identification and validation.
Lead Compound Optimization Strategies in Medicinal Chemistry Research
The journey from a hit compound to a clinical candidate involves rigorous lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The benzamide (B126) scaffold is a frequent subject of such optimization campaigns. Research on structurally related benzamides provides a clear blueprint for potential optimization strategies for this compound.
A notable example is the optimization of a 4-aminopyridine (B3432731) benzamide scaffold to develop potent and selective Tyrosine Kinase 2 (TYK2) inhibitors for treating autoimmune diseases. nih.gov The strategies employed in that study, which are broadly applicable, included:
Structure-Based Design: Using X-ray crystallography of the lead compound bound to the target enzyme, researchers can visualize key interactions and design modifications to improve binding affinity. nih.gov
Substituent Modification: The introduction of different functional groups can drastically alter a compound's profile. In the TYK2 inhibitor study, adding a 2-fluorocyclopropylamide group improved potency and selectivity against other Janus kinases (JAKs). nih.gov For this compound, modifications could involve altering substituents on either phenyl ring to explore structure-activity relationships (SAR).
Improving Pharmacokinetics: Optimization often focuses on enhancing metabolic stability and oral bioavailability. This can involve blocking sites of metabolism by introducing groups like fluorine or by modifying lipophilicity to achieve a better balance of properties.
Another relevant example is the discovery of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) as a potent and selective histone deacetylase 3 (HDAC3) inhibitor. nih.gov This compound, which shares the aminofluorophenyl-benzamide substructure, demonstrated significant antitumor activity. The optimization path for this class of compounds highlights how modifications to the benzamide core can tune isoform selectivity and cellular potency. nih.gov
| Strategy | Example Application | Objective | Outcome | Reference |
|---|---|---|---|---|
| Structure-Based Design | Discovery of TYK2 Inhibitors | Enhance binding affinity and selectivity. | Identification of key interactions for rational design of new analogues. | nih.gov |
| Substituent Modification (Fluorine) | Development of TYK2 inhibitors | Improve potency and selectivity over related kinases (JAK1, JAK2). | (1R,2R)-2-fluorocyclopropylamide modification improved TYK2 potency and selectivity. | nih.gov |
| Substituent Modification (Nitrogen Mustard) | Development of HDAC3 Inhibitor (FNA) | Achieve isoform-selective HDAC inhibition and potent anticancer activity. | FNA showed high potency for HDAC3 (IC₅₀: 95.48 nM) and strong inhibition of HepG2 tumor cells. | nih.gov |
| Pharmacokinetic Enhancement | Oral Anticancer Drug Candidate Discovery | Improve oral exposure and metabolic stability. | Lead compound showed a favorable pharmacokinetic profile in mice and rats with low inhibition of hERG. | acs.org |
Integration of Multi-Omics Data in Mechanism Elucidation Studies
Understanding the precise mechanism of action (MoA) of a bioactive compound is critical for its development. Modern drug discovery increasingly relies on multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of a drug's biological effects. While specific multi-omics studies on this compound are not yet published, the methodology represents a key future direction for characterizing its derivatives.
Should a derivative of this compound show promising activity (e.g., as an anticancer agent like its analogue FNA nih.gov), a multi-omics workflow could be employed to unravel its MoA:
Transcriptomics (RNA-Seq): Treating cancer cells with the compound and sequencing the messenger RNA would reveal changes in gene expression. This could identify entire pathways that are perturbed, such as the upregulation of apoptosis-related genes or the downregulation of cell cycle progression genes, as was observed in cell-based studies of the HDAC inhibitor FNA. nih.gov
Proteomics: Using techniques like mass spectrometry-based proteomics, researchers could quantify changes in the levels of thousands of proteins post-treatment. This can confirm that the transcript-level changes translate to the protein level and can identify post-translational modifications indicative of specific signaling pathway modulation.
Metabolomics: Analyzing the cellular metabolome could show how the compound affects cellular metabolism. For an anticancer agent, this might reveal an impact on glycolysis or amino acid metabolism, which are often dysregulated in cancer.
Integrated Analysis: The true power of this approach lies in integrating the data from all "omics" layers. For instance, identifying a regulatory SNP in a gene's promoter (genomics) that correlates with altered gene expression (transcriptomics) and a downstream metabolic shift (metabolomics) can provide powerful, systems-level evidence for the compound's mechanism. nih.gov This integrated approach helps to identify not only the primary target but also off-target effects and potential biomarkers for patient response.
Prospects for Further Exploration of Benzamide Chemical Space and Novel Applications
The benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. nih.gov Research has shown benzamide derivatives possess a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and prokinetic effects. nih.govnih.govacs.orgontosight.ai This chemical diversity suggests that the exploration of the benzamide chemical space is far from complete and that novel applications for compounds like this compound are likely to be discovered.
Future prospects for this chemical family include:
Library Synthesis and High-Throughput Screening: The synthesis of a focused library of analogues based on the this compound core is a logical next step. By systematically varying the substituents on both aromatic rings, chemists can generate a diverse set of molecules. Screening this library against a wide panel of biological targets (e.g., kinases, GPCRs, ion channels, epigenetic targets) could uncover entirely new therapeutic applications.
Targeting Protein-Protein Interactions (PPIs): The extended, conformationally flexible nature of some benzamide derivatives makes them suitable starting points for designing inhibitors of PPIs, which are considered a challenging but highly valuable class of drug targets.
Development for Neurodegenerative Diseases: Certain benzamide derivatives have been investigated for their effects on the central nervous system. Given the role of targets like carbonic anhydrase and acetylcholinesterase in neurological function, there is potential to explore this chemical space for agents to treat conditions like Alzheimer's disease. nih.gov
Agrochemicals and Materials Science: Beyond medicine, the unique chemical properties of fluorinated benzamides could be leveraged in other fields. Their biological activity could be harnessed for developing new pesticides or herbicides, while their structural features might be useful in the design of novel polymers or functional materials.
| Compound Class | Biological Activity | Potential Application | Reference |
|---|---|---|---|
| 2-Aminobenzamide Derivatives | Antimicrobial | Infectious Diseases | nih.gov |
| N-(2-Amino-4-fluorophenyl)benzamide Derivatives | HDAC3 Inhibition | Oncology | nih.gov |
| 4-Aminopyridine Benzamide Derivatives | TYK2 Kinase Inhibition | Autoimmune Diseases | nih.gov |
| N-[(2-morpholinyl)alkyl]benzamides | Gastric Prokinetic Agent | Gastrointestinal Disorders | acs.org |
| Benzenesulfonamide-Benzamide Hybrids | Carbonic Anhydrase/Acetylcholinesterase Inhibition | Glaucoma, Alzheimer's Disease | nih.gov |
| 2-Amino-N-phenylbenzamides | Antimycobacterial | Tuberculosis | researchgate.net |
Q & A
Q. What regulatory and safety considerations are critical for handling this compound in research settings?
- Methodological Answer : Adopt OSHA/NIOSH guidelines for aromatic amines: use fume hoods, PPE (nitrile gloves, lab coats), and regular air monitoring. Document waste disposal per EPA protocols (e.g., neutralization before incineration). For in vivo studies, obtain IACUC approval and reference toxicity data from structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
